molecular formula C5H3BrFNO B12351828 3-bromo-2-fluoro-3H-pyridin-6-one

3-bromo-2-fluoro-3H-pyridin-6-one

Cat. No.: B12351828
M. Wt: 191.99 g/mol
InChI Key: NUKQEPXNGSXKBE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-3H-pyridin-6-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another method includes the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-bromopyridine: Similar in structure but lacks the hydroxyl group.

    3-Bromo-2-nitropyridine: Contains a nitro group instead of a fluorine atom.

    2,3-Difluoropyridine: Contains two fluorine atoms instead of a bromine and a fluorine.

Uniqueness

3-Bromo-2-fluoro-3H-pyridin-6-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C5H3BrFNO

Molecular Weight

191.99 g/mol

IUPAC Name

3-bromo-2-fluoro-3H-pyridin-6-one

InChI

InChI=1S/C5H3BrFNO/c6-3-1-2-4(9)8-5(3)7/h1-3H

InChI Key

NUKQEPXNGSXKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C(C1Br)F

Origin of Product

United States

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